Lower Lipophilicity and Higher Polar Surface Area Relative to the 4-Methyl Congener
The target compound exhibits an XLogP3 of 0.8 and a topological polar surface area (TPSA) of 113 Ų . In contrast, the direct analog 4-methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide (CAS 78721-53-6) has an XLogP3 of 1.4 and a TPSA of 96.4 Ų . The 0.6-unit lower logP and 16.6 Ų larger TPSA of the target compound are consistent with improved aqueous solubility and a reduced propensity for passive membrane partitioning, which may translate into a distinct oral absorption and blood-brain barrier penetration profile.
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 0.8; TPSA = 113 Ų |
| Comparator Or Baseline | 4-Methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide: XLogP3 = 1.4; TPSA = 96.4 Ų |
| Quantified Difference | ΔXLogP3 = −0.6 (43% lower lipophilicity); ΔTPSA = +16.6 Ų (17% larger polar surface) |
| Conditions | Computed properties from PubChem (XLogP3 v3.0) and Cactvs (TPSA); identical computational methodology applied to both compounds. |
Why This Matters
For procurement teams building focused screening libraries, the 0.6-unit logP difference can shift a compound from 'CNS-penetrant' to 'peripherally restricted' property space, directly impacting target product profile decisions.
- [1] PubChem Compound Summary for CID 2737721, 4-formyl-N-(4-nitrophenyl)piperazine-1-carbothioamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/2737721 View Source
- [2] PubChem Compound Summary for CID 2896320, 4-methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/4-methyl-N-(4-nitrophenyl)piperazine-1-carbothioamide View Source
